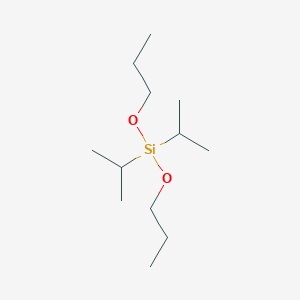
Di(propan-2-yl)(dipropoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di(propan-2-yl)(dipropoxy)silane is an organosilicon compound that features both isopropyl and propoxy groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di(propan-2-yl)(dipropoxy)silane typically involves the reaction of isopropylmagnesium chloride with silicon tetrachloride, followed by the addition of propanol. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
-
Formation of isopropylsilane intermediate: : [ \text{SiCl}_4 + 2 \text{(CH}_3\text{CH}_2\text{CH}_2\text{MgCl}) \rightarrow \text{(CH}_3\text{CH}_2\text{CH}_2\text{)}_2\text{SiCl}_2 + 2 \text{MgCl}_2 ]
-
Substitution with propanol: : [ \text{(CH}_3\text{CH}_2\text{CH}_2\text{)}_2\text{SiCl}_2 + 2 \text{CH}_3\text{CH}_2\text{CH}_2\text{OH} \rightarrow \text{(CH}_3\text{CH}_2\text{CH}_2\text{)}_2\text{Si(OCH}_2\text{CH}_3\text{)}_2 + 2 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Di(propan-2-yl)(dipropoxy)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The propoxy groups can be substituted with other alkoxy or aryloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reactions with alcohols or phenols in the presence of a catalyst can facilitate substitution.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Simpler silanes.
Substitution: Alkoxy or aryloxy silanes.
Scientific Research Applications
Di(propan-2-yl)(dipropoxy)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Potential use in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with various substrates
Mechanism of Action
The mechanism by which Di(propan-2-yl)(dipropoxy)silane exerts its effects involves the formation of strong silicon-oxygen bonds. The silicon atom can form covalent bonds with oxygen atoms in substrates, leading to enhanced adhesion and stability. The molecular targets include hydroxyl groups on surfaces, which react with the silane to form siloxane linkages.
Comparison with Similar Compounds
Similar Compounds
Diisopropylamino-disilane: Similar in structure but contains amino groups instead of propoxy groups.
Di(propan-2-yl)silane: Lacks the propoxy groups, making it less versatile in certain applications.
Dipropoxy(dimethyl)silane: Contains methyl groups instead of isopropyl groups, affecting its reactivity and applications.
Uniqueness
Di(propan-2-yl)(dipropoxy)silane is unique due to the presence of both isopropyl and propoxy groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring both stability and reactivity.
Properties
CAS No. |
923561-03-9 |
|---|---|
Molecular Formula |
C12H28O2Si |
Molecular Weight |
232.43 g/mol |
IUPAC Name |
di(propan-2-yl)-dipropoxysilane |
InChI |
InChI=1S/C12H28O2Si/c1-7-9-13-15(11(3)4,12(5)6)14-10-8-2/h11-12H,7-10H2,1-6H3 |
InChI Key |
LLBLHAHQBJSHED-UHFFFAOYSA-N |
Canonical SMILES |
CCCO[Si](C(C)C)(C(C)C)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


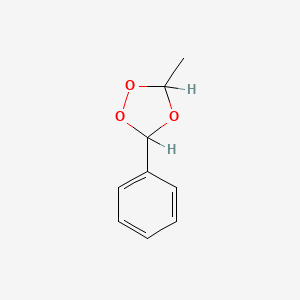
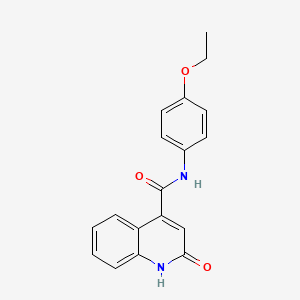
![2-(4-{[4-(4-Hydroxyphenyl)phthalazin-1-yl]amino}phenoxy)acetamide](/img/structure/B14171044.png)
![3H-[1]benzothiolo[3,2-e]indole-1,2-dione](/img/structure/B14171050.png)
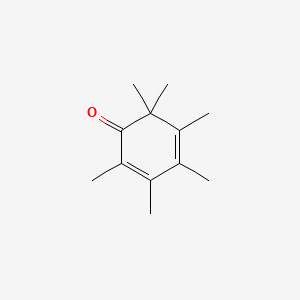

![[4-(Piperidine-1-carbothioyl)phenyl] 2,3-diphenylquinoxaline-6-carboxylate](/img/structure/B14171094.png)

![1-[Bis(aziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine](/img/structure/B14171102.png)
![[2-Oxo-2-(1-phenylethylamino)ethyl] 3,4-dimethylbenzoate](/img/structure/B14171103.png)
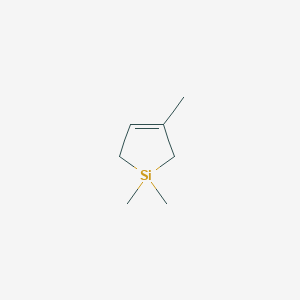

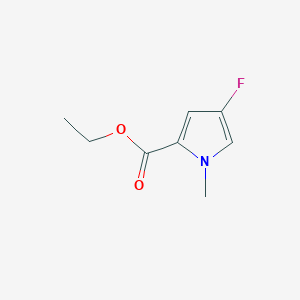
![N-(4-methoxyphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14171151.png)
